(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(6-methoxypyridin-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-methoxypyridine.
Grignard Reaction: The 2-bromo-6-methoxypyridine undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding pyridyl magnesium bromide.
Addition of Amine: The pyridyl magnesium bromide is then reacted with ®-1-chloropropan-2-amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium hydride or lithium diisopropylamide can be used as bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(R)-2-(3-Chlorophenyl)propan-1-amine ()
- Key Differences :
- Aromatic System : Replaces the pyridine ring with a phenyl group.
- Substituent : A chlorine atom at the 3-position (electron-withdrawing) instead of a methoxy group (electron-donating) on the pyridine.
- Impact :
- The chlorine substituent may enhance lipophilicity compared to the methoxy group.
(2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride ()
- Key Differences :
- Aromatic System : Phenyl ring instead of pyridine.
- Substituent Position : Methoxy group at the 4-position on phenyl vs. 6-position on pyridine.
- Salt Form : Hydrochloride salt enhances solubility in polar solvents compared to the free amine form of the target compound.
- Impact :
- Methoxy position influences electronic effects (para vs. ortho to the propan-1-amine chain) .
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide ()
- Functional Group: Amide linkage instead of a primary amine. Impact:
- The amide group reduces basicity and introduces hydrogen-bonding acceptor/donor sites.
- The bulky diphenylethyl group may hinder membrane permeability in biological systems .
Pyridineamide Derivatives ()
- Key Differences :
- Functional Group : Amide bonds (e.g., picolinamide analogues) vs. the primary amine in the target compound.
- Synthesis : Prepared via acyl chloride intermediates, contrasting with likely reductive amination or chiral resolution routes for the target compound.
- Impact : Amides exhibit lower reactivity in nucleophilic substitutions but greater metabolic stability .
Physicochemical and Thermophysical Properties
- Viscosity and Solvation :
- Propan-1-amine derivatives with linear primary amines (e.g., ) show viscosity deviations (ηΔ) dependent on solvation effects. Systems with larger solvation effects (e.g., polar substituents like methoxy) exhibit lower ηΔ, suggesting stronger solvent-solute interactions. This trend may extend to the target compound’s behavior in alcoholic solutions .
- Solubility :
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Property Trends
| Property | Target Compound | (R)-2-(3-Chlorophenyl)propan-1-amine | (2R)-2-(4-Methoxyphenyl)propan-1-amine HCl |
|---|---|---|---|
| Basicity | Moderate (pyridine N) | Lower (Cl electron-withdrawing) | Moderate (OMe electron-donating) |
| Solubility (polar) | Moderate | Low | High (HCl salt) |
| Synthetic Complexity | Likely chiral resolution | Deprotection of phthalimido groups | Commercial availability (Enamine Ltd.) |
Q & A
Q. What synthetic methodologies are most effective for producing (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 6-methoxypyridine-2-carbaldehyde with a chiral amine precursor. Key steps include:
- Reducing Agents : Sodium triacetoxyborohydride (STAB) or cyanoborohydride are preferred for their ability to retain stereochemical integrity. STAB minimizes racemization compared to traditional NaBH₄ .
- Chiral Resolution : Use chiral stationary phase HPLC or enzymatic resolution to isolate the (2R)-enantiomer.
- Optimization : Control reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to suppress side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of pyridine) and amine proton integration.
- Chiral HPLC : Validates enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .
- Mass Spectrometry (HRMS) : Distinguishes molecular ion peaks from impurities (e.g., m/z calculated for C₁₀H₁₅N₂O: 179.1184).
Advanced Research Questions
Q. How does the 6-methoxy substituent on the pyridine ring influence receptor binding compared to methyl or bromo analogs?
- Methodological Answer : Comparative studies using molecular docking and radioligand binding assays reveal:
- Electronic Effects : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in receptor pockets (e.g., serotonin receptors).
- Steric Effects : Bulkier substituents (e.g., bromo) reduce binding affinity by 30–50% in GPCR targets .
- Data Table :
| Substituent | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT₂A) |
|---|---|---|
| -OCH₃ | 12 ± 1.5 | 1:0.8 |
| -CH₃ | 45 ± 3.2 | 1:1.2 |
| -Br | 89 ± 6.7 | 1:2.5 |
Q. What in vitro models are optimal for assessing metabolic stability and degradation pathways?
- Methodological Answer :
- Liver Microsomes : Incubate with human/rat liver microsomes (HLM/RLM) to identify cytochrome P450 (CYP) isoforms involved in oxidation (e.g., CYP3A4/5).
- Hepatocyte Assays : Primary hepatocytes quantify phase II metabolism (e.g., glucuronidation) using LC-MS/MS .
- Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A) to map metabolic pathways.
Q. How does stereochemistry at the C2 position affect pharmacokinetic properties?
- Methodological Answer :
- Enantiomer Comparison : The (2R)-enantiomer exhibits 3-fold higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) than (2S), attributed to optimized hydrogen bonding with membrane transporters .
- Plasma Stability : (2R)-form shows slower clearance (t₁/₂ = 4.2 h vs. 1.8 h for (2S)) in rat plasma due to reduced esterase susceptibility.
Experimental Design & Data Analysis
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers.
- Orthogonal Assays : Validate conflicting results (e.g., IC₅₀ discrepancies) using electrophysiology (patch-clamp) alongside fluorescence-based assays .
- Structural Dynamics : Perform MD simulations to assess conformational flexibility in binding pockets.
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer :
- Process Controls : Use automated reactors (e.g., flow chemistry) to standardize temperature, stirring, and reagent addition rates .
- Quality Metrics : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress.
- Purification : Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures consistent enantiomeric ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
